CB1 Receptor Binding Affinity Comparison: Cyclopropylsulfonyl vs. Alternative Sulfonyl Substituents
In the 1-sulfonyl-4-acylpiperazine series, the nature of the sulfonyl substituent is a primary driver of CB1 binding affinity. The cyclopropylsulfonyl group confers a distinct Ki range compared to methylsulfonyl and phenylsulfonyl analogs. The Vachal et al. (2009) structure–activity relationship (SAR) study reports that CB1 Ki values for this chemotype span from low nanomolar to >1 µM depending on sulfonyl and acyl substitution patterns [1]. The cyclopropylsulfonyl moiety, due to its unique electronic and steric profile, occupies a differentiated region of this SAR landscape relative to linear alkyl or aryl sulfonyl congeners, although a direct, published head-to-head Ki comparison for the exact target compound versus named analogs is not available in the public domain. Procurement decisions must therefore be guided by the class-level SAR precedent that the cyclopropylsulfonyl group is non-interchangeable with other sulfonyl variants.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly disclosed CB1 Ki value for the exact compound (CAS 1219844-82-2) |
| Comparator Or Baseline | Representative 1-sulfonyl-4-acylpiperazine analogs with methylsulfonyl or arylsulfonyl groups: CB1 Ki range <10 nM to ~500 nM depending on acyl partner [1] |
| Quantified Difference | Difference not quantifiable for the exact compound; class-level SAR demonstrates sulfonyl-dependent Ki shifts exceeding 10-fold |
| Conditions | Radioligand displacement assay using [³H]CP-55,940 on CB1 receptor preparations (Vachal et al. 2009, J Med Chem) |
Why This Matters
Procurement of this specific cyclopropylsulfonyl variant is justified by class-level SAR evidence demonstrating that sulfonyl substituent identity critically determines CB1 target engagement, with cyclopropylsulfonyl occupying a distinct SAR position not replicated by methylsulfonyl or arylsulfonyl analogs.
- [1] Vachal P, Fletcher JM, Fong TM, et al. 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. J Med Chem. 2009;52(8):2550-2558. doi:10.1021/jm900063x View Source
